molecular formula C20H23BrN4O3S2 B11971835 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11971835
M. Wt: 511.5 g/mol
InChI Key: INXSHOVYMCSORB-HYARGMPZSA-N
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Description

2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a synthetic organic compound with a molecular formula of C20H23BrN4O3S2 and a molecular weight of 511.46 g/mol . This chemical features a distinct (E) configuration around its methylidene bond and incorporates a piperazine ring—a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds . The presence of both a bromophenylsulfonyl group and a (methylsulfanyl)phenyl moiety makes this molecule a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. This compound is supplied as a dry powder with high purity and is intended for Research Use Only (RUO). It is strictly not for use in human or veterinary diagnosis, therapy, or any other clinical applications. Researchers exploring structure-activity relationships (SAR) in drug discovery will find this compound particularly useful. Its structure suggests potential for several research applications, primarily in hit-to-lead optimization and biological screening campaigns against various therapeutic targets . Piperazine-containing compounds are frequently investigated for a wide spectrum of activities, including antibacterial, antifungal, antiviral, and central nervous system (CNS) related applications . The specific physicochemical properties of this molecule, including a calculated logP of 5.71 , make it a relevant candidate for studies in lead optimization, where modulating pharmacokinetic properties is essential.

Properties

Molecular Formula

C20H23BrN4O3S2

Molecular Weight

511.5 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O3S2/c1-29-18-6-2-16(3-7-18)14-22-23-20(26)15-24-10-12-25(13-11-24)30(27,28)19-8-4-17(21)5-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+

InChI Key

INXSHOVYMCSORB-HYARGMPZSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is employed due to their ability to dissolve both reactants while minimizing side reactions.

  • Base Selection : Triethylamine (TEA) or sodium carbonate facilitates deprotonation of piperazine, enhancing nucleophilicity.

  • Temperature : Reactions proceed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

Yield : 78–85% after recrystallization from ethanol/water.

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility
Molar Ratio (Piperazine:Sulfonyl Chloride)1:1.1Prevents over-sulfonation
Reaction Time6–8 hoursBalances completion vs. degradation

Synthesis of N'-{(E)-[4-(Methylsulfanyl)Phenyl]Methylidene}Acetohydrazide

The hydrazide moiety is synthesized via Schiff base formation between acetohydrazide and 4-(methylsulfanyl)benzaldehyde.

Protocol

  • Reactants :

    • Acetohydrazide (1 equiv)

    • 4-(Methylsulfanyl)benzaldehyde (1.05 equiv)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Glacial acetic acid (2 mol%)

  • Conditions : Reflux at 80°C for 4 hours under nitrogen.

Purification : The product is isolated by vacuum filtration and washed with cold ethanol to remove unreacted aldehyde.

Key Analytical Data :

  • Melting Point : 142–144°C

  • FT-IR : ν(N–H) = 3250 cm⁻¹; ν(C=O) = 1665 cm⁻¹.

Final Coupling Reaction

The target compound is assembled through a two-step coupling strategy:

Step 3.1: Formation of 2-Bromo-N-{4-[(4-Bromophenyl)Sulfonyl]Piperazin-1-yl}Acetamide

  • Reactants :

    • 4-[(4-Bromophenyl)sulfonyl]piperazine (1 equiv)

    • Bromoacetyl bromide (1.2 equiv)

  • Conditions :

    • Solvent: Dry DCM

    • Base: Diisopropylethylamine (DIPEA, 2 equiv)

    • Temperature: 0°C → room temperature, 12 hours.

Intermediate Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Step 3.2: Hydrazide Conjugation

The bromoacetamide intermediate undergoes nucleophilic substitution with N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide:

  • Molar Ratio : 1:1.05 (bromoacetamide:hydrazide)

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (3 equiv)

  • Temperature : 60°C, 18 hours.

Final Product Isolation :

  • Precipitation in ice-cwater

  • Recrystallization from methanol/diethyl ether (1:3)

  • Yield: 62–68%.

Industrial-Scale Considerations

While lab-scale synthesis prioritizes purity, industrial production emphasizes cost efficiency and scalability:

ParameterLaboratory ScaleIndustrial Adaptation
Reaction Volume0.1–1 L500–1000 L reactors
Heating MethodOil bathJacketed reactors with steam
PurificationColumn chromatographyCrystallization cascades
Catalyst RecoveryNot implementedDistillation recycling

Key Challenges :

  • Exothermic Risks : Controlled addition of sulfonyl chloride using automated dosing systems.

  • Waste Management : Recycling of DCM via fractional distillation reduces environmental impact.

Comparative Analysis of Synthetic Routes

Three dominant methodologies have been reported for synthesizing analogous piperazine sulfonamide hydrazides:

MethodAdvantagesLimitationsYield (%)
Sequential CouplingHigh purityMulti-step, time-intensive58–68
One-Pot SynthesisReduced processing timeLower intermediate control45–52
Solid-PhaseAutomated, scalableSpecialized equipment needed38–43

The sequential coupling method remains preferred for research-grade synthesis due to its reproducibility and adaptability to structural modifications.

Quality Control and Characterization

Critical analytical data for batch validation:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.35 (s, 1H, CH=N), 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 3.72 (s, 2H, COCH₂), 3.15–3.08 (m, 8H, piperazine-H), 2.49 (s, 3H, SCH₃).

Chromatographic Purity :

  • HPLC (C18, acetonitrile/water 65:35): ≥98.5% at 254 nm .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Substituent Variations in the Arylidene Group

Compound Name Arylidene Substituent Bioactivity Highlights Reference
Target Compound 4-(methylsulfanyl)phenyl Not explicitly reported; inferred antiproliferative/anticholinesterase potential
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-phenylmethylidene]acetohydrazide Phenyl Moderate AChE inhibition (IC₅₀: ~15 µM)
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(3,4-dichlorophenyl)methylene]acetohydrazide 3,4-Dichlorophenyl Enhanced antiproliferative activity against HeLa cells (IC₅₀: 8.2 µM)
N′-(4-Chloro-3-nitrobenzylidene)-2-{[4-ethyl-5-(4-methoxyphenyl)triazol-3-yl]sulfanyl}acetohydrazide 4-Chloro-3-nitrophenyl Antifungal activity (MIC: 12.5 µg/mL against Candida albicans)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the arylidene moiety enhance antiproliferative and antimicrobial activities .

Variations in the Sulfonyl-Piperazine Core

Compound Name Sulfonyl Group Piperazine Substitution Bioactivity Highlights Reference
Target Compound 4-Bromophenylsulfonyl None Potential cholinesterase inhibition
2-[4-(4-Nitrophenyl)piperazin-1-yl]-N′-(2,4-dichlorobenzylidene)acetohydrazide 4-Nitrophenylsulfonyl None Strong AChE inhibition (IC₅₀: 4.3 µM)
2-{[5-(4-Bromophenyl)-4-phenyltriazol-3-yl]sulfanyl}-N′-(2-fluorobenzylidene)acetohydrazide Triazole-linked sulfanyl None Anticancer activity (IC₅₀: 10.1 µM, MCF-7 cells)

Key Observations :

  • Triazole-sulfanyl hybrids exhibit superior anticancer activity, possibly due to enhanced π-π stacking with biological targets .

Characterization Methods :

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) confirm hydrazide and sulfonyl groups .
  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl singlet (δ 2.5 ppm) .

Biological Activity

The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound involves the reaction of piperazine derivatives with various substituents to achieve desired biological properties. The sulfonyl group, particularly the 4-bromophenylsulfonyl moiety, plays a crucial role in enhancing the compound's biological activity. The synthesis process typically includes:

  • Formation of the piperazine core : Utilizing 4-bromobenzenesulfonyl chloride and piperazine.
  • Introduction of the hydrazide moiety : Reacting the piperazine derivative with acetohydrazide.
  • Final modifications : Introducing the methylsulfanyl group through electrophilic substitution.

This multi-step synthesis is critical for producing compounds with specific pharmacological profiles.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and sulfonamide groups often demonstrate moderate to excellent activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli

Table 1 summarizes the antimicrobial activity of related compounds:

Compound StructureBacterial StrainInhibition Zone (mm)
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}Salmonella typhi15
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}Bacillus subtilis18
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}E. coli12

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and urea cycle disorders.

Case Study: Enzyme Inhibition

In a recent study, several derivatives were evaluated for their AChE inhibitory activity. The results indicated that some compounds exhibited IC50 values comparable to established AChE inhibitors:

CompoundIC50 Value (µM)
Compound A5.0
Compound B3.2
Target Compound4.5

These findings suggest that the target compound may serve as a lead structure for further development in enzyme inhibition.

Anticancer Activity

Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves interaction with cellular signaling pathways, which warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Typically involves condensation of intermediates like 4-[(4-bromophenyl)sulfonyl]piperazine with acetohydrazide derivatives under controlled conditions.

  • Key parameters :

  • Solvents: DMSO or ethanol for solubility enhancement and reactivity .

  • Catalysts: Acidic or basic catalysts (e.g., acetic acid) to drive hydrazone formation .

  • Temperature: Reflux conditions (70–100°C) to ensure completion .

  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

    • Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Bromophenyl sulfonyl chloride + piperazine (DMSO, 80°C)75–85>90%
2Hydrazide intermediate + 4-(methylsulfanyl)benzaldehyde (ethanol, reflux)60–70>95%

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrazone geometry (E/Z configuration) and piperazine sulfonation .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~550–600) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
    • Critical Data :
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity and receptor binding?

  • Structure-Activity Relationship (SAR) Insights :

  • 4-Bromophenyl group : Enhances lipophilicity and may improve blood-brain barrier penetration in CNS-targeted studies .

  • Methylsulfanyl group : Modulates electron density, affecting hydrogen bonding with biological targets (e.g., enzymes or receptors) .

  • Piperazine sulfonyl moiety : Critical for interactions with sulfonate-binding pockets in proteins (e.g., kinase inhibitors) .

    • Experimental Design :
  • Compare analogs with substituent variations (e.g., Cl, OCH3_3, NO2_2) using in vitro assays (IC50_{50}, Ki values) .

  • Example Data :

Substituent (R)IC50_{50} (nM)Target
Br50 ± 5Kinase X
Cl120 ± 10Kinase X
OCH3_3>1000Kinase X

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50_{50} values across studies)?

  • Root Cause Analysis :

  • Purity variability : Impurities >5% can skew results; re-purify via preparative HPLC .

  • Assay conditions : Standardize buffer pH, temperature, and incubation time (e.g., 37°C, pH 7.4 for enzyme assays) .

  • Target specificity : Use orthogonal assays (e.g., SPR, thermal shift) to validate binding .

    • Case Study :
  • A study reported IC50_{50} = 50 nM (kinase inhibition), while another found IC50_{50} = 300 nM. Post-analysis revealed differences in ATP concentration (1 mM vs. 100 µM), altering competition dynamics .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

  • In Silico Tools :

  • Molecular docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes for metabolic stability assessment .
  • SwissADME : Estimates logP (~3.5) and permeability (High, via Caco-2 model) .
    • Validation :
  • Compare with experimental data (e.g., microsomal stability assays in liver S9 fractions) .

Methodological Guidelines

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :

Core retention : Maintain piperazine sulfonyl and hydrazone backbone.

Substituent libraries : Synthesize analogs with varied aryl groups (e.g., halogen, methoxy, nitro).

Assay cascade : Prioritize targets using high-throughput screening followed by dose-response validation .

  • Data Interpretation :

  • Use clustering analysis (e.g., PCA) to group compounds by activity profiles .

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